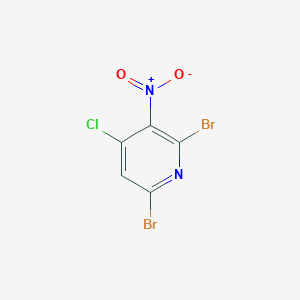
Pyridine, 2,6-dibromo-4-chloro-3-nitro-
概要
説明
“Pyridine, 2,6-dibromo-4-chloro-3-nitro-” is a chemical compound. Unfortunately, there is not much specific information available about this exact compound .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .科学的研究の応用
Nitration and Halogenation Studies
- Nitration Reactions: Research by Duffy and Laali (1991) demonstrated the nitration of 2,6-dibromo- and 2,6-dichloropyridine, closely related to 2,6-dibromo-4-chloro-3-nitropyridine, using NO2+BF4− (nitryl tetrafluoroborate). This study highlights the influence of different solvents on C-nitration vs. N-nitration, shedding light on the nitration mechanism of such compounds (Duffy & Laali, 1991).
Synthesis of Derivatives and Related Compounds
- Synthesis of Azaindoles: Figueroa‐Pérez et al. (2006) reported on the synthesis of 4-substituted 7-azaindole derivatives using compounds like 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. This study illustrates the utility of similar halogenated and nitrated pyridines in creating diverse organic compounds (Figueroa‐Pérez et al., 2006).
Structural and Molecular Studies
- Molecular Structure Analysis: The molecular structures of various pyridine-N-oxides, including 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides, were determined by gas-phase electron diffraction, as researched by Chiang and Song (1983). This research provides insights into the structural characteristics of nitro-substituted pyridines (Chiang & Song, 1983).
Energetic Material Synthesis
- Energetic Materials Synthesis: A study by Ma et al. (2018) on the synthesis of a fused, tricyclic pyridine-based energetic material, namely 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), involved the use of 4-amino-2,6-dichloro-3,5-dinitropyridine. This research highlights the potential of nitropyridines in creating high-density energetic materials (Ma et al., 2018).
Safety and Hazards
作用機序
Target of Action
It is known that pyridine derivatives are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of imidazo[1,2-a]pyridine derivatives , which have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Mode of Action
It is known that pyridine derivatives can undergo various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the direct functionalization of the pyridine scaffold .
Biochemical Pathways
It is known that pyridine derivatives can undergo a variety of reactions, leading to the formation of various compounds . For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3052±370 °C and a predicted density of 2278±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
It is known that pyridine derivatives can undergo various reactions to form different compounds . These compounds can have various effects depending on their structure and the specific biochemical pathways they affect.
Action Environment
It is known that the compound is insoluble in water and slightly soluble in organic solvents such as ethanol and acetone. These properties may influence its action and stability in different environments.
特性
IUPAC Name |
2,6-dibromo-4-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2ClN2O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXWPXAALPTEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-chloro-3-nitropyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)
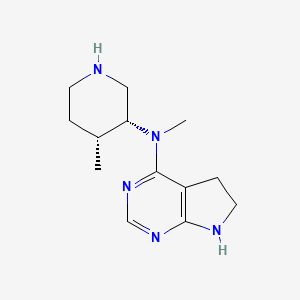
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol](/img/structure/B1428522.png)
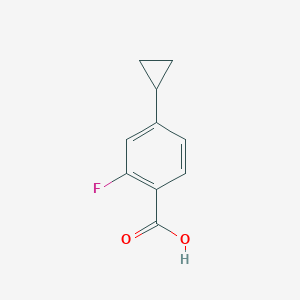
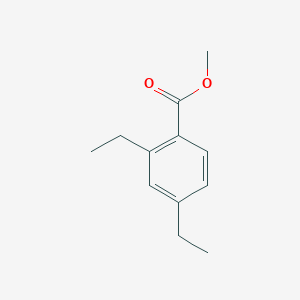
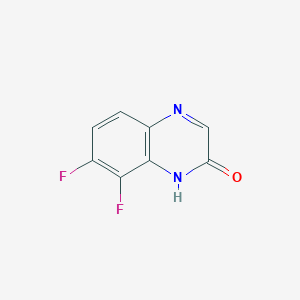
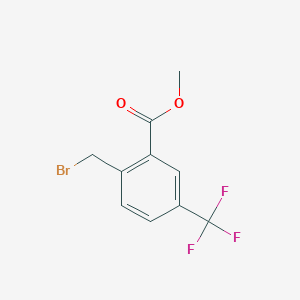
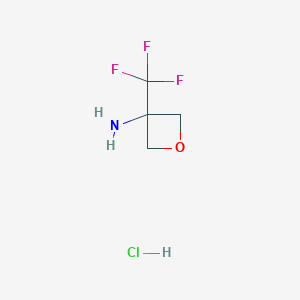
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)

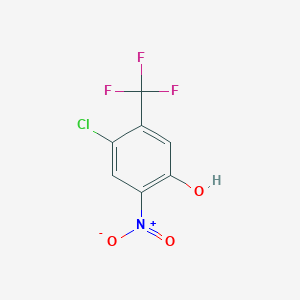


![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)